n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC19944225
Molecular Formula: C13H10ClN3S
Molecular Weight: 275.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN3S |
|---|---|
| Molecular Weight | 275.76 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H10ClN3S/c14-10-4-2-1-3-9(10)7-15-13-12-11(5-6-18-12)16-8-17-13/h1-6,8H,7H2,(H,15,16,17) |
| Standard InChI Key | VTICZAXNHXNUDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNC2=NC=NC3=C2SC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a thieno[3,2-d]pyrimidine scaffold, where a thiophene ring is fused to a pyrimidine ring at the 3,2-position. The 4-amino group of the pyrimidine is substituted with a 2-chlorobenzyl moiety, introducing steric bulk and electronic effects that influence molecular interactions. The chlorine atom at the ortho position of the benzyl group enhances lipophilicity, potentially improving membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.76 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Low aqueous solubility |
| LogP (Octanol-Water) | Estimated 3.2–3.8 |
Synthesis and Structural Optimization
General Synthetic Routes
Synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidin-4-amine precursors. A common approach utilizes dimethylformamide dimethyl acetal (DMF-DMA) to form intermediate imidamides, followed by cyclization with substituted benzyl halides . For example:
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Imidamide Formation: Heating thieno[3,2-d]pyrimidin-4-amine with DMF-DMA at 110°C yields (E)-N,N-dimethyl-N-(thieno[3,2-d]pyrimidin-4-yl)formimidamide .
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Nucleophilic Substitution: Reacting the imidamide with 2-chlorobenzyl chloride in the presence of a base (e.g., KCO) introduces the chlorobenzyl group.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMF-DMA, 110°C, 8 hr | 95% |
| 2 | 2-Chlorobenzyl chloride, KCO, DMF | 80–85% |
Structural Modifications
Modifications at the 5- and 6-positions of the thienopyrimidine core (e.g., bromine or nitro groups) have been explored to enhance bioactivity . For instance, introducing a 4-nitrophenyl group at position 3 improved inhibitory activity against interleukin-6 (IL-6) signaling by 40% in comparative assays .
Biological Activities and Mechanisms
Enzyme Inhibition
n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine exhibits potent inhibition of cytochrome bd oxidase, a key enzyme in bacterial respiratory chains . In Helicobacter pylori, this inhibition disrupts energy metabolism, with reported IC values of 0.8–1.2 µM . Resistance studies link its activity to mutations in the NuoD subunit of NADH:ubiquinone oxidoreductase, validating complex I as a target .
Pharmacological Profiling and Challenges
Pharmacokinetic Limitations
Despite promising in vitro activity, the compound faces challenges:
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High Protein Binding: >95% binding to human serum albumin reduces free drug concentrations .
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Poor Solubility: Aqueous solubility <10 µg/mL necessitates formulation aids for in vivo studies .
Ex Vivo and In Vivo Efficacy
Analytical Characterization
Spectroscopic Methods
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